2,4-Dimethyl-2-propyl-1,3-dioxane
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Overview
Description
2,4-Dimethyl-2-propyl-1,3-dioxane is an organic compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions. The presence of methyl and propyl groups at the 2 and 4 positions, respectively, distinguishes this compound from other dioxanes. It has the molecular formula C9H18O2 and is known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethyl-2-propyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as the catalyst, allowing continuous removal of water using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can also be used under mild reaction conditions .
Industrial Production Methods
Industrial production of 1,3-dioxanes, including this compound, often involves the use of large-scale reactors with efficient water removal systems. The use of orthoesters or molecular sieves can provide effective water removal through chemical reaction or physical sequestration . The process is optimized for high yield and purity, ensuring the stability of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-2-propyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Substitution: It can undergo nucleophilic substitution reactions with reagents like organolithium (RLi) and Grignard reagents (RMgX).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, chromium trioxide (CrO3), and peracids like m-chloroperbenzoic acid (MCPBA).
Reducing agents: H2/Ni, H2/Rh, LiAlH4, and NaBH4.
Nucleophiles: RLi, RMgX, and enolates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction can yield alcohols or hydrocarbons .
Scientific Research Applications
2,4-Dimethyl-2-propyl-1,3-dioxane has various applications in scientific research, including:
Mechanism of Action
The mechanism by which 2,4-Dimethyl-2-propyl-1,3-dioxane exerts its effects involves the formation of stable acetal or ketal structures. These structures protect carbonyl groups from unwanted reactions during synthetic transformations . The compound interacts with molecular targets through its oxygen atoms, forming hydrogen bonds and other interactions that stabilize the overall structure .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: A parent compound with no substituents, used as a solvent and in polymer production.
2,2-Dimethyl-1,3-dioxane: A similar compound with two methyl groups at the 2 position, used in organic synthesis.
2,4-Dimethyl-1,3-dioxane: A stereoisomer with different spatial arrangement of methyl groups.
Uniqueness
2,4-Dimethyl-2-propyl-1,3-dioxane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound in various applications, distinguishing it from other dioxanes .
Properties
CAS No. |
6413-32-7 |
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Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2,4-dimethyl-2-propyl-1,3-dioxane |
InChI |
InChI=1S/C9H18O2/c1-4-6-9(3)10-7-5-8(2)11-9/h8H,4-7H2,1-3H3 |
InChI Key |
SGZVDIPTBBLSKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(OCCC(O1)C)C |
Origin of Product |
United States |
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